(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide
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Overview
Description
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It is a versatile reagent in organic chemistry, particularly in the synthesis of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of sulfinamides like this compound can be achieved through oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide and thionyl chloride.
Reduction: Reduction of the sulfinamide group to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, thionyl chloride.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides .
Scientific Research Applications
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It activates imines for nucleophilic addition, allowing for the formation of chiral centers in the resulting products . The sulfinamide group acts as a directing group, ensuring high diastereoselectivity in the reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators in the rubber industry.
Sulfonamides: Employed in medicinal chemistry as antibiotics and in organic synthesis as activating groups.
Uniqueness
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly diastereoselective products in asymmetric synthesis. Its versatility in forming various organosulfur compounds makes it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(3S)-oxan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-7-9-5-4-6-13-8-9/h7,9H,4-6,8H2,1-3H3/b11-7+/t9-,14?/m0/s1 |
InChI Key |
XDGXEQNGDCWDKD-VHRSSREGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@@H]1CCCOC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCOC1 |
Origin of Product |
United States |
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